molecular formula C6H8F3N3 B2428017 (1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine CAS No. 1554487-02-3

(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine

Cat. No. B2428017
CAS RN: 1554487-02-3
M. Wt: 179.146
InChI Key: MACPTCKRJZREKB-UHFFFAOYSA-N
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Description

“(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine” is a chemical compound with the molecular weight of 252.07 . It is also known as “[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanamine dihydrochloride” and has the CAS Number: 2344680-48-2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3.2ClH/c7-6(8,9)4-12-2-1-11-5(12)3-10;;/h1-2H,3-4,10H2;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 252.07 . The storage temperature is normal .

Scientific Research Applications

Synthesis and Characterization

(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine and its derivatives have been actively studied in the field of synthetic chemistry. For instance, novel oxadiazole derivatives from benzimidazole were synthesized, showcasing the utility of these compounds in creating diverse chemical structures (Vishwanathan & Gurupadayya, 2014). Furthermore, the synthesis of zirconium (IV), cadmium (II), and iron (III) complexes derived from benzimidazole ligands demonstrates the versatility of imidazole derivatives in forming complex structures with potential biological activity (al-Hakimi et al., 2020).

Biological Applications

The biological applications of imidazole derivatives have been extensively researched. Studies have shown the antibacterial and antifungal activities of certain benzimidazole derivatives, suggesting their potential as antimicrobial agents (Ajani et al., 2016). Furthermore, the synthesis and antimicrobial activities of novel 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole highlight the scope of these compounds in developing new antimicrobial agents (Barot et al., 2017).

Material Science Applications

In the realm of material science, the application of imidazole derivatives has been explored for corrosion inhibition and material protection. A study demonstrated that amino acid compounds based on benzimidazole serve as effective corrosion inhibitors for N80 steel in acidic environments, indicating the potential of these compounds in industrial applications (Yadav et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)3-12-2-5(1-10)11-4-12/h2,4H,1,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACPTCKRJZREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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